Methyl 2-methylbutyrate

Description

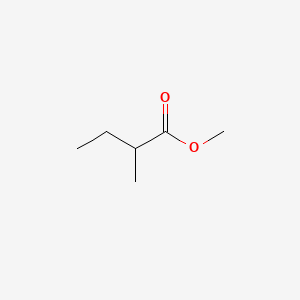

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Fruity Essence: A Technical Guide to the Natural Occurrence of Methyl 2-Methylbutyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methylbutyrate (B1264701), a volatile ester, is a key contributor to the characteristic sweet and fruity aroma of many fruits. Its presence and concentration are critical in defining the flavor profile and consumer acceptance of these natural products. This technical guide provides an in-depth overview of the natural occurrence of methyl 2-methylbutyrate in various fruits, detailing its quantitative analysis, the experimental protocols for its detection, and its biosynthetic origins.

Quantitative Occurrence of this compound and Related Esters in Fruits

The concentration of this compound and its ethyl ester counterpart, ethyl 2-methylbutyrate, varies significantly among different fruit species and even between cultivars of the same fruit.[1][2] These variations are influenced by genetic factors, ripening stage, and storage conditions. The following table summarizes the quantitative data for these compounds in several fruits, primarily focusing on apple and strawberry, where their presence is well-documented.

| Fruit | Cultivar | Compound | Concentration (µg/kg) | Reference |

| Apple | Fuji | Ethyl 2-methylbutanoate | 67.1 | [2] |

| Apple | Pink Lady | Hexyl 2-methylbutanoate | 382.45 | [2] |

| Apple | Honeycrisp | Hexyl 2-methylbutyrate | >700 (as one of the most abundant) | [3] |

| Apple | Golden Delicious | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |

| Apple | Starking | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |

| Apple | Braeburn | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |

| Strawberry | Polka | Methyl 2-methylbutanoate | High flavor activity | [4] |

| Strawberry | Seolhyang | Methyl butanoate, Ethyl butanoate | Concentrations vary with ripeness and storage | [5] |

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in fruits is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, speed, and solvent-free nature.

Key Experimental Protocol: HS-SPME-GC-MS

This protocol outlines the general steps for the extraction and analysis of this compound from a fruit matrix.

1. Sample Preparation:

-

A representative sample of the fruit is homogenized.

-

A specific amount of the homogenate (e.g., 3-5 g) is placed into a headspace vial.

-

To enhance the release of volatile compounds, an aqueous solution of sodium chloride (e.g., 10 ml of a 5% NaCl solution) is often added to the vial. This increases the ionic strength of the sample matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is hermetically sealed and heated in a thermostatic bath (e.g., at 42°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is then exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[6][7][8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed.

-

The desorbed compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and polarity.[6]

-

The separated compounds are then detected and identified by a mass spectrometer, which provides a mass spectrum for each compound that can be compared to a library of known spectra for identification.

The following diagram illustrates the general workflow for this analytical procedure.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine.[9][10] The biosynthetic pathway involves a series of enzymatic reactions that convert L-isoleucine into 2-methylbutanoic acid, which is then esterified to form this compound.

The key steps in this pathway are:

-

Transamination: The initial step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This results in the formation of α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutanoyl-CoA.

-

Thioester Hydrolysis: The 2-methylbutanoyl-CoA can be hydrolyzed to 2-methylbutanoic acid.

-

Esterification: Finally, the 2-methylbutanoic acid is esterified with methanol (B129727) to form this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT).

The following diagram illustrates this biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ontu.edu.ua [journals.ontu.edu.ua]

- 5. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 7. HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial Production of Methyl 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a valuable volatile ester with applications in the flavor, fragrance, and pharmaceutical industries. While chemical synthesis is established, microbial production offers a sustainable and potentially stereoselective alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of methyl 2-methylbutyrate. The focus is on the metabolic pathways, microbial hosts, fermentation strategies, and downstream processing. This guide synthesizes current knowledge to provide a comprehensive resource for researchers and professionals in the field, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

This compound is a branched-chain ester known for its fruity and apple-like aroma. Its production through microbial fermentation is gaining interest as a green alternative to chemical synthesis. The biosynthesis of this ester relies on the microbial production of its precursor, 2-methylbutyric acid, from the catabolism of L-isoleucine, and the subsequent esterification with methanol (B129727), a reaction catalyzed by alcohol acyltransferases (AATs). This guide will explore the intricacies of harnessing microbial metabolism for the efficient synthesis of this valuable compound.

Biosynthesis of this compound

The microbial production of this compound is a two-step process involving the synthesis of the precursor acid and its subsequent esterification.

Biosynthesis of 2-Methylbutyric Acid from L-Isoleucine

The primary metabolic pathway for the production of 2-methylbutyric acid is the catabolism of the branched-chain amino acid L-isoleucine. This pathway is conserved across a wide range of microorganisms, including bacteria and yeast.

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Thioester cleavage: (S)-2-methylbutanoyl-CoA can then be converted to 2-methylbutyric acid.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of 2-methylbutyric acid with methanol. This reaction is catalyzed by alcohol acyltransferases (AATs), which transfer the acyl group from an acyl-CoA donor to an alcohol acceptor.[1] The key substrates for this reaction are 2-methylbutanoyl-CoA and methanol.

Microbial Hosts for Production

Several microorganisms have been identified as potential hosts for the production of 2-methylbutyric acid and its esters. The choice of host depends on factors such as its natural ability to produce the precursor, its tolerance to the product, and its amenability to genetic engineering.

-

Escherichia coli : A well-characterized host for metabolic engineering, E. coli can be engineered to produce high titers of branched-chain acids and their derivatives.[2][3]

-

Saccharomyces cerevisiae : This yeast is a robust industrial microorganism known for its role in producing fermented beverages rich in esters.[4][5] Its native pathways for amino acid catabolism and ester synthesis make it a suitable candidate.

-

Yarrowia lipolytica : An oleaginous yeast with a high capacity for producing fatty acids and their derivatives.[1][6][7][8] It is a promising host for the production of various esters.

-

Rhodococcus species : These bacteria are known for their diverse metabolic capabilities, including the ability to produce various valuable compounds, and are being explored for the synthesis of branched-chain esters.[9][10][11]

Quantitative Data

While specific data for this compound production is limited in the literature, data for the production of the precursor 2-methylbutyric acid and other related branched-chain compounds can serve as a benchmark.

| Microorganism | Product | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Engineered Escherichia coli | Butyric Acid | 10 | - | - | [2] |

| Engineered Escherichia coli | Butyric Acid | 28.4 | 0.37 | - | [3] |

| Engineered Rhodococcus opacus | Fatty Acid Ethyl Esters (FAEEs) | 21.3 | - | - | [10] |

| Engineered Pichia pastoris | Fatty Acid Branched-Chain Esters (FABCEs) | 0.169 | - | - | [12] |

| Engineered Escherichia coli | Fatty Acid Branched-Chain Esters (FABCEs) | 0.273 | - | - | [12] |

Experimental Protocols

General Experimental Workflow

The overall process for the microbial production of this compound involves several key stages, from strain selection and cultivation to product recovery and analysis.

Detailed Protocol for Fermentation and Product Analysis

This protocol provides a general framework for the production and quantification of this compound using a suitable microbial host (e.g., engineered E. coli or S. cerevisiae).

5.2.1. Inoculum Preparation

-

Strain Revival: Revive the microbial strain from a cryopreserved stock onto an appropriate solid medium (e.g., LB agar (B569324) for E. coli, YPD agar for S. cerevisiae).

-

Pre-culture: Inoculate a single colony into a liquid pre-culture medium (e.g., 5 mL of LB or YPD broth) in a culture tube. Incubate at the optimal temperature and shaking speed for the host organism (e.g., 37°C and 200 rpm for E. coli; 30°C and 200 rpm for S. cerevisiae) for 12-16 hours.

-

Seed Culture: Transfer the pre-culture to a larger volume of the same medium in a shake flask (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the culture reaches the mid-logarithmic growth phase.

5.2.2. Fermentation

-

Medium Preparation: Prepare the fermentation medium. A defined mineral medium with a carbon source (e.g., glucose) and a nitrogen source is recommended for controlled studies. For enhanced production of 2-methylbutyric acid, the medium can be supplemented with L-isoleucine.

-

Inoculation: Inoculate the fermentation medium with the seed culture to a starting optical density (OD600) of approximately 0.1.

-

Fermentation Conditions:

-

Temperature: Maintain the optimal temperature for the host organism.

-

pH: Control the pH of the medium, typically between 5.0 and 7.0, using a suitable buffer or automated pH control.

-

Aeration: Provide adequate aeration for aerobic microorganisms.

-

Methanol Addition: If the host strain does not produce sufficient methanol, it can be added to the fermentation broth as a precursor for esterification. The timing and concentration of methanol addition should be optimized.

-

-

Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and product formation.

5.2.3. Extraction of this compound

-

Cell Removal: Centrifuge the fermentation broth sample to pellet the cells.

-

Solvent Extraction: Transfer the supernatant to a clean tube. Add an equal volume of a suitable organic solvent, such as ethyl acetate, for liquid-liquid extraction of the volatile ester.[13][14]

-

Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the upper organic phase containing the extracted this compound.

5.2.4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The extracted organic phase can be directly injected into the GC-MS system. An internal standard should be added for accurate quantification.

-

GC-MS Conditions (General):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.[15]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

-

Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-280°C).

-

Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[15]

-

-

Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

Metabolic Engineering Strategies

To enhance the production of this compound, several metabolic engineering strategies can be employed:

-

Increasing Precursor Supply:

-

Overexpress key enzymes in the L-isoleucine catabolic pathway to increase the flux towards 2-methylbutanoyl-CoA.

-

Knock out competing pathways that drain the precursors.

-

-

Enhancing Esterification:

-

Host Strain Improvement:

-

Improve the host's tolerance to 2-methylbutyric acid and this compound.

-

Optimize the cellular redox balance and cofactor availability.

-

Conclusion

The microbial production of this compound presents a promising avenue for the sustainable synthesis of this valuable flavor and fragrance compound. While challenges remain in achieving high titers and yields, ongoing advancements in metabolic engineering and synthetic biology are paving the way for the development of efficient microbial cell factories. This technical guide provides a foundational understanding of the key principles and methodologies involved, serving as a valuable resource for researchers and professionals seeking to explore and optimize the microbial production of this compound. Further research focused on identifying and engineering highly efficient alcohol acyltransferases and optimizing fermentation processes will be crucial for the commercial viability of this bio-based production route.

References

- 1. Engineering Yarrowia lipolytica for poly-3-hydroxybutyrate production [dspace.mit.edu]

- 2. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Escherichia coli for the production of butyric acid at high titer and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Engineering Yarrowia lipolytica to Enhance the Production of Malonic Acid via Malonyl‐CoA Pathway at High Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-methylbutanoic acid methyl ester, a chiral ester with applications in the fragrance, food, and pharmaceutical industries. The document details both enzymatic and classical chemical approaches to its synthesis, offering experimental protocols, quantitative data for comparison, and visual diagrams of key processes.

Introduction

(S)-2-methylbutanoic acid methyl ester is a volatile organic compound known for its characteristic fruity, apple-like aroma.[1][2][3][4] Its chiral nature is crucial for its biological activity and sensory properties, making enantioselective synthesis a key focus of research. This guide explores the two primary methods for its preparation: enzymatic synthesis using lipases and chemical synthesis via Fischer esterification.

Synthesis Methodologies

Enzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally benign route to (S)-2-methylbutanoic acid methyl ester. Lipases are commonly employed for the kinetic resolution of racemic 2-methylbutanoic acid or for the direct esterification of the (S)-enantiomer.

Lipases catalyze the esterification of a carboxylic acid with an alcohol. In the case of a racemic starting material, the enzyme's stereoselectivity leads to the preferential conversion of one enantiomer, allowing for the separation of the esterified product from the unreacted enantiomer.

This protocol is a generalized procedure based on common practices in the field.[1][2][3][4]

Materials:

-

(S)-2-methylbutanoic acid or racemic 2-methylbutanoic acid

-

Immobilized lipase (B570770) (e.g., from Candida antarctica, Rhizomucor miehei, or Aspergillus niger)

-

Organic solvent (e.g., hexane, isooctane)

-

Molecular sieves (optional, for water removal)

-

Buffer solution (for pH adjustment of lipase, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a stirred solution of (S)-2-methylbutanoic acid (1.0 eq) in the chosen organic solvent, add methanol (1.5-3.0 eq).

-

Add the immobilized lipase (typically 1-10% by weight of the limiting reagent).

-

If using a non-aqueous solvent, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.

-

The reaction mixture is stirred at a controlled temperature (typically ranging from 20°C to 60°C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

-

The reaction mixture is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

Purification is achieved by distillation or column chromatography.

Chemical Synthesis: Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7][8]

The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant or to remove the water as it is formed.[5][6][8]

This is a general procedure adaptable for the synthesis of (S)-2-methylbutanoic acid methyl ester.[9][10][11][12]

Materials:

-

(S)-2-methylbutanoic acid

-

Methanol (often used in excess as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-methylbutanoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

-

Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.[13]

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is evaporated to give the crude ester, which can be purified by distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of (S)-2-methylbutanoic acid methyl ester under various conditions.

Table 1: Enzymatic Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester

| Lipase Source | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Bacillus spizizenii ATCC 6633 (for the acid) | L-isoleucine | - | 45 | - | 99.32 | - | [14] |

| Rhizopus chinensis (for ethyl ester) | Racemic 2-methylbutanoic acid | Non-aqueous | 4 | 10 | 95.0 (for R-ester) | - | [4] |

| Lipase IM 20, AP, FAP-15 | Racemic 2-methylbutanoic acid | Isooctane | 20 | - | Max ee at 20°C | - | [1][4] |

Table 2: Chemical Synthesis via Fischer Esterification (Representative Data)

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | [12] |

| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux | 2 | 95 | [12] |

| Acetic Acid | Ethanol | Acid Catalyst | - | - | 65 (equimolar), 97 (10x excess alcohol) | [5] |

| D-Tartaric Acid | Benzyl Alcohol | p-TsOH | Reflux | 20 | 57 | [12] |

Table 3: Spectroscopic Data for 2-Methylbutanoic Acid Methyl Ester

| Technique | Key Signals |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃CH₂), ~1.1 (d, 3H, CH₃CH), ~1.4-1.7 (m, 2H, CH₂), ~2.4 (m, 1H, CH), ~3.6 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): ~11.6, ~16.7, ~26.9, ~41.1, ~51.4, ~177.1 |

| Mass Spec (EI) | m/z: 116 (M+), 88, 74, 57, 41 |

(Note: Exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and instrument used.)

Mandatory Visualizations

Fischer Esterification Mechanism

Caption: Reaction mechanism of the Fischer esterification.

Enzymatic Synthesis Workflow

Caption: General workflow for lipase-catalyzed synthesis.

Conclusion

Both enzymatic and chemical methods provide viable pathways for the synthesis of (S)-2-methylbutanoic acid methyl ester. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost, and environmental considerations. Enzymatic methods generally offer higher enantioselectivity and milder reaction conditions, while Fischer esterification is a robust and well-established method suitable for large-scale production where high enantiopurity of the starting material is available. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chiral ester.

References

- 1. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. scribd.com [scribd.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylbutyrate (B1264701), a key ester in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural elucidation of methyl 2-methylbutyrate is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular structure, confirming the presence of specific functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide detailed information about the connectivity of the protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| CH₃ (ester) | 3.67 | Singlet | - | 3H |

| CH (at C2) | 2.35 - 2.43 | Multiplet | - | 1H |

| CH₂ (ethyl) | 1.45 - 1.71 | Multiplet | - | 2H |

| CH₃ (at C2) | 1.10 - 1.18 | Doublet | ~7.0 | 3H |

| CH₃ (ethyl) | 0.90 | Triplet | ~7.5 | 3H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O (carbonyl) | 177.09 |

| O-CH₃ (methoxy) | 51.36 |

| CH (at C2) | 41.10 |

| CH₂ (ethyl) | 26.95 |

| CH₃ (at C2) | 16.68 |

| CH₃ (ethyl) | 11.64 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2965 | C-H stretch (asymmetric) | Alkyl (CH₃, CH₂) |

| ~2875 | C-H stretch (symmetric) | Alkyl (CH₃, CH₂) |

| ~1735 | C=O stretch | Ester (carbonyl) |

| ~1460 | C-H bend | Alkyl (CH₃, CH₂) |

| ~1170 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 116.16 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 88 | 99.99 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 85 | 31.39 | [M - OCH₃]⁺ |

| 57 | 97.58 | [CH₃CH₂CH(CH₃)]⁺ or [C₄H₉]⁺ |

| 41 | 54.04 | [C₃H₅]⁺ |

| 29 | 44.19 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty salt plates or clean ATR crystal is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of approximately m/z 35-300.

-

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-Methylbutyrate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-methylbutyrate (B1264701). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents a detailed breakdown of chemical shifts, coupling constants, and signal multiplicities, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of the spectral data.

Data Presentation: ¹H and ¹³C NMR of Methyl 2-Methylbutyrate

The quantitative NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, the coupling constants (J) in Hertz (Hz), and the integration values for each nucleus.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-a | ~0.90 | Triplet (t) | ~7.4 | 3H |

| H-b | ~1.10 | Doublet (d) | ~7.0 | 3H |

| H-c | ~1.45-1.71 | Multiplet (m) | - | 2H |

| H-d | ~2.43 | Sextet or Multiplet (m) | ~7.0 | 1H |

| H-e | 3.67 | Singlet (s) | - | 3H |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) in ppm |

| C-1 | 177.09 |

| C-2 | 41.10 |

| C-3 | 26.95 |

| C-4 | 11.64 |

| C-5 | 16.68 |

| C-6 | 51.36 |

Experimental Protocols

The following section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate.

-

Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 200-240 ppm is standard for organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the internal standard (TMS at 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is commonly used for referencing.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR correlations for this compound.

Caption: Molecular structure of this compound with ¹³C and ¹H NMR chemical shift assignments.

Caption: ¹H-¹H coupling network in this compound. Arrows indicate through-bond scalar coupling.

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

Mass Spectrometry Fragmentation Analysis of Methyl 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-methylbutyrate (B1264701). The information presented herein is crucial for the identification and characterization of this volatile ester in complex matrices, a common task in flavor and fragrance analysis, metabolomics, and quality control in the food and beverage and pharmaceutical industries.

Quantitative Fragmentation Data

The mass spectrum of methyl 2-methylbutyrate is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the molecule. The primary quantitative data from the electron ionization mass spectrum is summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 116 | Low / Not Observed | [M]⁺ (Molecular Ion) |

| 88 | 99.99 | [C₄H₈O₂]⁺ |

| 85 | 31.39 | [C₅H₉O]⁺ |

| 57 | 97.58 | [C₄H₉]⁺ / [C₃H₅O]⁺ |

| 41 | 54.04 | [C₃H₅]⁺ |

| 29 | 44.19 | [C₂H₅]⁺ |

Data sourced from PubChem CID 13357 and NIST WebBook. The relative abundances may vary slightly between different instruments.[1][2]

Fragmentation Pathway and Visualization

The fragmentation of this compound under electron ionization follows predictable pathways, including alpha-cleavage and rearrangements. The molecular ion, with a mass-to-charge ratio (m/z) of 116, is often of low abundance or not observed at all.[2] The most prominent peaks arise from characteristic cleavage events.

A significant fragmentation pathway involves the McLafferty rearrangement, which leads to the formation of the ion at m/z 88. This rearrangement is a hallmark of esters with a sufficiently long alkyl chain. Another major fragmentation is the loss of the methoxy (B1213986) group, resulting in an acylium ion at m/z 85. The base peak at m/z 57 is typically due to the loss of the methoxycarbonyl group, forming a stable secondary carbocation.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

-

For liquid samples such as essential oils or beverages, a dilution with a suitable solvent (e.g., dichloromethane (B109758) or hexane) is typically required. The dilution factor will depend on the expected concentration of the analyte.

-

For solid matrices, a headspace or solid-phase microextraction (SPME) technique can be employed to extract the volatile this compound.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20-200.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis:

-

The acquired mass spectra are compared with reference spectra from established libraries such as the NIST Mass Spectral Library for compound identification. The retention time from the GC separation provides an additional layer of confirmation.

This comprehensive guide provides the foundational knowledge for understanding and applying the mass spectrometric analysis of this compound. The provided data and protocols can be adapted for various research and industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its characteristic fruity, apple-like aroma.[1][2] This document provides a comprehensive technical overview of the physical and chemical properties of methyl 2-methylbutyrate, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information compiled herein includes extensive quantitative data on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety profile. All quantitative data is presented in structured tables for ease of comparison and reference. Methodologies for key experiments are described in detail to facilitate replication and further investigation.

Introduction

This compound, also known as methyl 2-methylbutanoate, is an organic compound with the chemical formula C₆H₁₂O₂.[1] It is the methyl ester of 2-methylbutanoic acid. This compound is found naturally in a variety of fruits and plants, including apples, pineapples, and strawberries, contributing to their distinctive scents.[2] Beyond its role as a fragrance and flavoring agent, an understanding of its physical and chemical properties is essential for its application in various scientific and industrial contexts, including its potential use as a solvent or an intermediate in organic synthesis.[3]

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic sweet and fruity odor.[1][4] A summary of its key physical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Pungent, fruity, apple-like | [1][2] |

| Boiling Point | 115 °C (at 760 mmHg) | [2][5][6] |

| Melting Point | -91°C (estimate) | [3] |

| Density | 0.88 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n²⁰/D) | 1.393 | [2][5][6] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Very slightly soluble | [2][4][7] |

| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [1][2][7] |

| logP (Octanol-Water Partition Coefficient) | 1.648 (estimated) | [8][9] |

Table 3: Vapor Properties of this compound

| Property | Value | Reference(s) |

| Vapor Pressure | 21.59 mmHg at 25 °C (estimated) | [8][9] |

| Vapor Density | 4.0 (Air = 1) | [8][9] |

Chemical Properties and Reactivity

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[8] It is incompatible with strong oxidizing agents and strong bases.[2] Under appropriate conditions, it can undergo hydrolysis to yield 2-methylbutanoic acid and methanol (B129727).

Table 4: Safety and Reactivity Data for this compound

| Property | Value | Reference(s) |

| Flash Point | 32 °C (90 °F) - closed cup | [5][7] |

| Hazard Class | Flammable Liquid, Category 3 | [5][6] |

| Stability | Stable under recommended storage conditions | [2] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |

| Hazardous Decomposition Products | Carbon oxides upon combustion | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound via Fischer Esterification

The most common method for preparing this compound is through the Fischer esterification of 2-methylbutanoic acid with methanol, using a strong acid as a catalyst.

Materials:

-

2-methylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% aqueous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2-methylbutanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the excess methanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 115 °C.

Visualization of the Synthesis Workflow:

Determination of Boiling Point

Apparatus:

-

Thiele tube or a small beaker for an oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Fill the Thiele tube or beaker with liquid paraffin to a level that will immerse the bulb of the thermometer and the lower portion of the test tube.

-

Place a small amount (1-2 mL) of this compound into the small test tube.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly into the oil bath.

-

Gently heat the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Measurement of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside thoroughly.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Dry the outside of the pycnometer and weigh it, recording the mass (m₃).

-

Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Measurement of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the temperature to 20 °C.

-

Clean the prism surfaces of the refractometer with a soft lens tissue moistened with ethanol or acetone and allow them to dry completely.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

If a colored band is visible at the boundary, adjust the dispersion compensator to eliminate the color.

-

Read the refractive index value from the scale.

Spectroscopic Analysis

Sample Preparation:

-

¹H NMR and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Typical):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation:

-

Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample spectrum.

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC.

-

GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Ionization Method: Electron Ionization (EI) at 70 eV is typically used.

Data Acquisition:

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

Signaling Pathways and Logical Relationships

While this compound is not typically involved in complex biological signaling pathways in the context of drug development, its chemical transformations, such as hydrolysis, follow a logical sequence of steps.

Visualization of the Acid-Catalyzed Hydrolysis of this compound:

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this compound for various scientific applications. The structured presentation of data and methodologies aims to facilitate its practical use in a laboratory setting.

References

- 1. chemos.de [chemos.de]

- 2. 2-Methylbutyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]

- 3. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vigon.com [vigon.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Enantiomers of Methyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a chiral ester recognized for its distinct fruity aroma, with its sensory properties intricately linked to its stereochemistry. This technical guide provides a comprehensive overview of the chirality of methyl 2-methylbutyrate, detailing the properties of its (R)- and (S)-enantiomers. The document outlines methods for the synthesis and enantioselective separation of these stereoisomers, with a focus on enzymatic kinetic resolution. Furthermore, it explores the biological significance and potential pharmacological relevance of the parent compound, 2-methylbutanoic acid, and its esters, offering valuable insights for professionals in drug discovery and development.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom of the butyrate (B1204436) chain, leading to the existence of two non-superimposable mirror images: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with other chiral molecules, including biological receptors. This difference is most notably observed in their distinct olfactory profiles. The (S)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and apple-like aroma, while the (R)-enantiomer is often described as having a more ethereal and less fruity scent.[1] The natural occurrence of these enantiomers varies, with the (S)-form being the major enantiomer found in many fruits.[2]

Physicochemical Properties of this compound Enantiomers

While comprehensive experimental data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture are well-documented. It is important to note that enantiomers have identical boiling points, densities, and refractive indices. Their defining differentiating characteristic in terms of physical properties is their optical activity.

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-Methyl 2-Methylbutyrate | (S)-Methyl 2-Methylbutyrate |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [2][3] | 116.16 g/mol [2] | 116.16 g/mol |

| Boiling Point | 115 °C[4][5][6] | Data not available | Data not available (estimated to be 112.60 °C)[7] |

| Density | 0.88 g/mL at 25 °C[4][5][6] | Data not available | Data not available |

| Refractive Index (n20/D) | 1.393[4][5][6] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| Odor Description | Fruity, apple-like[4][8][9] | Ethereal, less fruity | Sweet, fruity, apple-like[1] |

| Flavor Threshold | 0.92 to 4.4 ppb (detection)[4][5] | Data not available | Data not available |

Synthesis and Enantioselective Resolution

The preparation of enantiomerically enriched this compound typically involves the resolution of its precursor, racemic 2-methylbutanoic acid. Enzymatic kinetic resolution is a highly effective and widely employed method for this purpose.

Enzymatic Kinetic Resolution of Racemic 2-Methylbutanoic Acid

This method leverages the stereoselectivity of lipases to preferentially catalyze the esterification of one enantiomer of racemic 2-methylbutanoic acid, leaving the other enantiomer unreacted. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often favored due to their high activity, stability, and ease of separation from the reaction mixture.

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification

Materials:

-

Racemic 2-methylbutanoic acid

-

Immobilized Candida antarctica lipase B (CALB)

-

Hexane (or other suitable organic solvent)

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (B86663)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-methylbutanoic acid (1 equivalent) and methanol (1.2 equivalents) in hexane.

-

Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the acid) to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Workup:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic phase with a 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutanoic acid.

-

Separate the aqueous layer containing the sodium salt of (S)-2-methylbutanoic acid.

-

The organic layer contains the (R)-methyl 2-methylbutyrate. Wash this layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Isolation of (S)-2-Methylbutanoic Acid:

-

Acidify the aqueous layer from the bicarbonate wash to pH ~2 with 1 M HCl.

-

Extract the (S)-2-methylbutanoic acid with dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

-

Esterification of (S)-2-Methylbutanoic Acid: The resulting enantiomerically enriched (S)-2-methylbutanoic acid can be esterified using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) to produce (S)-methyl 2-methylbutyrate.

-

Purification and Analysis: Purify the (R)- and (S)-methyl 2-methylbutyrate esters by distillation or chromatography. Determine the enantiomeric excess of each ester using chiral GC or HPLC.

Logical Workflow for Enantioselective Synthesis

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic 2-methylbutanoic acid and the subsequent synthesis of the individual this compound enantiomers.

Caption: Workflow for the synthesis of (R)- and (S)-methyl 2-methylbutyrate via enzymatic kinetic resolution.

Biological Significance and Relevance to Drug Development

While this compound itself is primarily utilized in the flavor and fragrance industries, its parent compound, 2-methylbutanoic acid, is a naturally occurring branched-chain fatty acid with documented biological relevance.

Metabolic Role of 2-Methylbutanoic Acid

2-Methylbutanoic acid is a metabolite in the degradation pathway of the essential amino acid isoleucine. It plays a role in energy metabolism and is found in various biological systems, including mammals.

Potential Pharmacological Activities

Recent research has begun to explore the broader physiological effects of short-chain fatty acids, including branched-chain variants like 2-methylbutanoic acid. Some studies suggest potential anti-inflammatory and neuroprotective properties for these molecules. While direct pharmacological data on the enantiomers of this compound is limited, the structural similarities to other bioactive small molecules warrant further investigation. For drug development professionals, the chiral nature of this molecule and its parent acid presents an opportunity for the design of novel therapeutic agents with potentially stereospecific interactions with biological targets.

The following diagram illustrates a potential signaling pathway that could be influenced by 2-methylbutanoic acid, based on the known activities of other short-chain fatty acids.

Caption: A potential signaling pathway for 2-methylbutanoic acid based on known short-chain fatty acid receptor activation.

Conclusion

The chirality of this compound is a critical determinant of its sensory properties and presents a compelling case study in stereochemistry. While the racemic mixture has well-defined physical characteristics, further research is needed to fully characterize the individual (R)- and (S)-enantiomers. The enantioselective synthesis of these compounds is readily achievable through enzymatic kinetic resolution, a robust and scalable method. For researchers in drug development, the biological activity of the parent 2-methylbutanoic acid suggests that its ester derivatives may hold untapped potential as signaling molecules or scaffolds for novel therapeutics, warranting deeper investigation into their stereospecific interactions with biological systems. This guide provides a foundational understanding for further exploration and application of these chiral molecules in both research and industrial settings.

References

- 1. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]

- 2. Methyl (R)-2-methylbutanoate | C6H12O2 | CID 644216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 868-57-5 [chemicalbook.com]

- 5. This compound CAS#: 868-57-5 [m.chemicalbook.com]

- 6. This compound 99 868-57-5 [sigmaaldrich.com]

- 7. methyl (S)-2-methyl butyrate [flavscents.com]

- 8. methyl 2-methyl butyrate [flavscents.com]

- 9. This compound [ventos.com]

The Olfactory Signature of Fruity Esters: A Technical Guide to Determining the Odor Threshold of Methyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the odor threshold of methyl 2-methylbutyrate (B1264701), a volatile organic compound known for its characteristic fruity, apple-like aroma. A thorough understanding of its odor threshold is critical for applications in the food and fragrance industries, as well as for assessing its potential impact on indoor air quality and in the development of therapeutic agents targeting the olfactory system. This document outlines the key experimental protocols, presents quantitative data, and illustrates the underlying biological and experimental workflows.

Quantitative Odor Threshold Data for Methyl 2-Methylbutyrate

The odor threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. This can be defined as either a detection threshold (the concentration at which an odor is discernible from background) or a recognition threshold (the concentration at which the specific character of the odor is recognizable). The following tables summarize the reported odor threshold values for this compound in different media.

| Parameter | Threshold Value | Medium | Method | Reference |

| Odor Perception Threshold (nasal, racemic) | 0.4 ppb (µg/L) | Water | Sensory Analysis | [1] |

| Odor Perception Threshold (retronasal, racemic) | 0.2 ppb (µg/L) | Water | Sensory Analysis | [1] |

| Odor Perception Threshold (nasal, (S)-(+)-enantiomer) | 0.3 ppb (µg/L) | Water | Sensory Analysis | [1] |

| Flavor Perception Threshold ((R)-(-)-enantiomer) | 5 ppb (µg/L) | Water | Sensory Analysis | [1] |

| Flavor Perception Threshold ((S)-(+)-enantiomer) | 5 ppb (µg/L) | Water | Sensory Analysis | [1] |

| Odor Threshold | 0.00015 mg/m³ | Air | Not specified | [2] |

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a complex process that relies on human sensory panels and sophisticated analytical techniques. The following sections detail the primary methodologies.

Forced-Choice Ascending Concentration Series Method (ASTM E679-19)

This widely recognized standard practice provides a systematic approach to determine odor and taste thresholds.[3][4][5] It is designed to be a rapid and reliable method.

Panelist Selection and Training:

-

A panel of trained assessors is selected. Panelists are typically screened for their olfactory sensitivity and ability to consistently identify and rate the intensity of odors.

-

Training involves familiarization with the test procedure, the odorant under investigation, and the intensity rating scale.

Sample Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., for aqueous thresholds) or introduced into a gas-sampling bag for air thresholds.

-

A series of dilutions is prepared in an ascending order of concentration. The dilution factor between steps is typically constant (e.g., a factor of 2 or 3).

Presentation to Panelists:

-